molecular formula C34H32N6Na2O10S2 B1212771 Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)

Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)

Cat. No.: B1212771
M. Wt: 794.8 g/mol
InChI Key: TUCNPUIUNPRUHQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1), also known as Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1), is a useful research compound. Its molecular formula is C34H32N6Na2O10S2 and its molecular weight is 794.8 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H32N6Na2O10S2

Molecular Weight

794.8 g/mol

IUPAC Name

disodium;4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate

InChI

InChI=1S/2C17H17N3O5S.2Na/c2*1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h2*4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;;2*+1/p-2

InChI Key

TUCNPUIUNPRUHQ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)[O-])OC.CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)[O-])OC.[Na+].[Na+]

Pictograms

Irritant

Synonyms

5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt
ocide omeprazole
omeprazole acid

Origin of Product

United States

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